molecular formula C12H14O4 B1293385 Diethyl isophthalate CAS No. 636-53-3

Diethyl isophthalate

Cat. No.: B1293385
CAS No.: 636-53-3
M. Wt: 222.24 g/mol
InChI Key: JLVWYWVLMFVCDI-UHFFFAOYSA-N
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Description

Diethyl isophthalate is an organic compound with the molecular formula C12H14O4. It is a colorless, oily liquid that is primarily used as an intermediate in the synthesis of various chemicals and as a plasticizer. This compound is a diester of isophthalic acid and ethanol, and it is known for its stability and low volatility.

Scientific Research Applications

Diethyl isophthalate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of polymers and other organic compounds.

    Biology: Employed in studies related to the biodegradation of phthalates and their environmental impact.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and low toxicity.

    Industry: Utilized as a plasticizer in the production of flexible plastics and as a solvent in various industrial processes.

Mechanism of Action

Target of Action

Diethyl isophthalate, like other phthalates, is known to disrupt the endocrine system . It affects hormone-dependent structures within the nervous system, which can induce neurological disorders . The primary targets of this compound are the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which are crucial for the neurodevelopmental process .

Mode of Action

this compound interferes with nuclear receptors in various neural structures involved in controlling brain functions . This interference at the intracellular level leads to the onset of neurological disorders .

Biochemical Pathways

this compound is biodegraded by microorganisms under aerobic, anaerobic, and facultative conditions . The primary stage of biodegradation is usually performed under the process of de-esterification . This compound is hydrolyzed to produce monoethyl phthalates, which is subsequently metabolized to phthalic acid . This phthalic acid undergoes aromatic ring cleavage .

Pharmacokinetics

It is known that this compound, a high molecular weight phthalate, is more dense than water and insoluble in water . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by these physical characteristics.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its potential to induce neurological disorders . It can alter the development and function of hormone-dependent structures within the nervous system . Disorders such as attention-deficit/hyperactivity disorder and autism spectrum disorder have been associated with exposure to phthalates .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. Its environmental fate, transport, and degradation in different natural settings are highly dependent on its physical and chemical properties . Phthalates, including this compound, are reported to contaminate almost every aspect of the environment as they migrate or emit over the whole life cycle of a product containing phthalates, from production to disposal .

Safety and Hazards

DEP is known to cause skin irritation, serious eye irritation, and may cause drowsiness or dizziness . It is suspected of damaging fertility or the unborn child . Chronic exposure can cause damage to organs . It is also toxic to aquatic life with long-lasting effects .

Future Directions

There is a great emphasis on developing efficient and effective technologies for removing phthalates like DEP from the environment . Biodegradation using microbes is considered a more efficient and sustainable method than physical and chemical technologies . Future research perspectives for the clean-up of phthalates include understanding the physical and chemical attributes that have a significant impact on their environmental fate, transport, and degradation in different natural settings .

Biochemical Analysis

Biochemical Properties

Diethyl isophthalate plays a significant role in biochemical reactions, particularly in the context of its biodegradation. It interacts with various enzymes and proteins, facilitating its breakdown into simpler compounds. Key enzymes involved in the biodegradation of this compound include phthalate oxygenase, phthalate dioxygenase, phthalate dehydrogenase, and phthalate decarboxylase . These enzymes catalyze the hydrolysis of this compound, leading to the formation of monoethyl phthalate and phthalic acid. The interactions between this compound and these enzymes are crucial for its metabolic processing and eventual elimination from biological systems.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that this compound can disrupt endocrine function by mimicking or inhibiting the action of natural hormones . This disruption can lead to altered gene expression and changes in cellular metabolism, potentially affecting cell growth and differentiation. Additionally, this compound has been observed to induce oxidative stress in cells, leading to cellular damage and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound can bind to hormone receptors, such as estrogen receptors, and either activate or inhibit their signaling pathways . This binding can result in altered transcriptional activity and changes in the expression of target genes. Furthermore, this compound can inhibit the activity of detoxifying enzymes in the liver, leading to the accumulation of toxic metabolites and subsequent cellular damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature, pH, and the presence of microorganisms . Over time, this compound undergoes biodegradation, resulting in the formation of intermediate compounds such as monoethyl phthalate and phthalic acid. Long-term exposure to this compound in in vitro and in vivo studies has shown potential adverse effects on cellular function, including reduced cell viability and increased oxidative stress.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function. At higher doses, it can induce toxic effects, including liver and kidney damage . Studies have shown that high doses of this compound can lead to reproductive toxicity, affecting fertility and development in animal models. The threshold effects observed in these studies highlight the importance of understanding the dosage-dependent toxicity of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its biodegradation. The compound is hydrolyzed by specific enzymes to produce monoethyl phthalate and phthalic acid . These metabolites are further processed through β-oxidation and aromatic ring cleavage, leading to their eventual elimination from the body. The metabolic pathways of this compound are crucial for its detoxification and removal from biological systems.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, such as the liver and adipose tissue. This accumulation can lead to prolonged exposure and potential toxic effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization can affect its activity and function, potentially leading to altered cellular processes. Targeting signals and post-translational modifications may also play a role in directing this compound to specific subcellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl isophthalate is typically synthesized through the esterification of isophthalic acid with ethanol. The reaction is catalyzed by a strong acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction is as follows:

C8H4(COOH)2+2C2H5OHC8H4(COOC2H5)2+2H2O\text{C}_8\text{H}_4(\text{COOH})_2 + 2\text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_8\text{H}_4(\text{COOC}_2\text{H}_5)_2 + 2\text{H}_2\text{O} C8​H4​(COOH)2​+2C2​H5​OH→C8​H4​(COOC2​H5​)2​+2H2​O

Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where isophthalic acid and ethanol are continuously fed into the system. The reaction mixture is heated to maintain the reflux temperature, and the water formed during the reaction is removed to drive the equilibrium towards the formation of the ester. The product is then purified through distillation.

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of a strong acid or base to yield isophthalic acid and ethanol.

    Transesterification: This reaction involves the exchange of the ethyl groups with other alcohols, forming different esters of isophthalic acid.

    Reduction: this compound can be reduced to form this compound alcohols under specific conditions.

Common Reagents and Conditions:

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

    Hydrolysis: Isophthalic acid and ethanol.

    Transesterification: Various esters of isophthalic acid.

    Reduction: this compound alcohols.

Comparison with Similar Compounds

    Diethyl phthalate: Another diester of phthalic acid, used as a plasticizer and solvent.

    Dimethyl isophthalate: A diester of isophthalic acid with methanol, used in similar applications as diethyl isophthalate.

    Di-n-butyl isophthalate: A diester of isophthalic acid with n-butanol, also used as a plasticizer.

Uniqueness: this compound is unique due to its specific ester groups, which provide a balance between hydrophobicity and hydrophilicity, making it suitable for a wide range of applications. Its stability and low volatility further enhance its utility in industrial and research settings.

Properties

IUPAC Name

diethyl benzene-1,3-dicarboxylate
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InChI

InChI=1S/C12H14O4/c1-3-15-11(13)9-6-5-7-10(8-9)12(14)16-4-2/h5-8H,3-4H2,1-2H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JLVWYWVLMFVCDI-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)C(=O)OCC
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H14O4
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DSSTOX Substance ID

DTXSID5027277
Record name 1,3-Benzenedicarboxylic acid, diethyl ester
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Molecular Weight

222.24 g/mol
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Physical Description

Liquid (mp = 11.5 deg C); [ChemIDplus]
Record name Diethyl isophthalate
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Boiling Point

302 °C @ 760 MM HG
Record name DIETHYL ISOPHTHALATE
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Solubility

INSOL IN WATER
Record name DIETHYL ISOPHTHALATE
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Density

1.1239 @ 17 °C/4 °C
Record name DIETHYL ISOPHTHALATE
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CAS No.

636-53-3
Record name 1,3-Diethyl 1,3-benzenedicarboxylate
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Melting Point

11.5 °C
Record name DIETHYL ISOPHTHALATE
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Synthesis routes and methods

Procedure details

0.08 mol (28.8 g) of 4-(6-bromohexyloxy)-4′-cyanobiphenyl, 0.08 mol (16.6 g) of diethyl 5-hydroxyisophthalate, 0.12 mol (19.2 g) of potassium carbonate anhydride and 400 ml of acetone were placed in a 1 l three-neck flask and the mixture was reacted under reflux for 24 hours by using a water bath. After the reaction solution was allowed to cool, it was poured into about 4 l of purified water to take out a precipitate, which was to be a crude subject product, by filtration and the precipitate was dried under reduced pressure (yield: 90% (37 g)). The resulting precipitate was recrystallized from acetone to obtain diethyl isophthalate carrying cyanobiphenyl through a hexyl group as a target product (yield: 73% (30 g)). The resulting compound was subjected to nuclear magnetic resonance (NMR) measurement. The results of measurement are shown below. Also, the compound was subjected to mass spectrometry, with the result that a peak corresponding to a molecular weight of 515.6 was confirmed.
Name
4-(6-bromohexyloxy)-4′-cyanobiphenyl
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step One
[Compound]
Name
potassium carbonate anhydride
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
4 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of Diethyl Isophthalate?

A: DEIP serves as a key intermediate in the production of Isophthalic acid (IPA) []. IPA, in turn, finds extensive use in the synthesis of various polymers and resins, including unsaturated polyester resins, alkyd resins, and high-performance plastics like PET [].

Q2: Can you elaborate on the process of converting this compound to Isophthalic Acid?

A: DEIP can be effectively hydrolyzed into IPA using sodium hydroxide (NaOH) []. This reaction is influenced by factors like the concentration of NaOH, reaction temperature, and duration []. Optimization of these parameters allows for high-purity IPA production [].

Q3: How does this compound contribute to the recycling of industrial byproducts?

A: DEIP plays a crucial role in the recovery and reuse of valuable components from industrial waste streams. For instance, DEIP present in toluene diisocyanate (TDI) production residue can be extracted and subsequently hydrolyzed to obtain high-purity IPA []. This not only reduces waste but also provides a sustainable source of IPA for various applications [].

Q4: What is the significance of this compound in polymer synthesis?

A: DEIP acts as a valuable building block in the creation of specialized polymers [, , ]. For example, it can be incorporated into polyester-imides to enhance their optical properties [] or used in the synthesis of liquid-crystalline polyesters with desirable thermal and optical characteristics [].

Q5: How is this compound used in analytical chemistry?

A: DEIP, along with other phthalates, can be detected and analyzed using techniques like atmospheric pressure chemical ionization (APCI) coupled with ion mobility spectrometry (IMS) and mass spectrometry (MS) []. This method allows for the sensitive and rapid detection of DEIP vapors, even enabling the separation of isomeric phthalates [].

Q6: Are there any environmental concerns related to this compound?

A: While DEIP itself hasn't been extensively studied for its environmental impact, phthalates, in general, are known to raise concerns due to their widespread use and potential endocrine-disrupting effects []. Research into the environmental fate and potential risks associated with DEIP is crucial for ensuring its responsible use.

Q7: How does the structure of this compound influence its properties and applications?

A: The structure of DEIP, featuring two ethyl ester groups attached to an isophthalic acid core, dictates its reactivity and interactions with other molecules [, , ]. The presence of ester groups makes it susceptible to hydrolysis, leading to the formation of IPA [, ]. Additionally, the aromatic core allows for its incorporation into polymers, influencing their physical and optical properties [, ].

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